Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate
CAS No.: 89649-58-1
Cat. No.: VC17448713
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89649-58-1 |
|---|---|
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C13H13NO2/c1-9-8-11(10-6-4-3-5-7-10)14-12(9)13(15)16-2/h3-8,14H,1-2H3 |
| Standard InChI Key | TZMRXCVJUDIOJR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at positions 2, 3, and 5. The substituents include:
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A methoxycarbonyl group (-COOCH) at position 2,
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A methyl group (-CH) at position 3,
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A phenyl group (-CH) at position 5.
The IUPAC name, methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate, reflects this substitution pattern. The compound’s planar aromatic system and electron-withdrawing ester group contribute to its stability and reactivity in electrophilic substitution reactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 89649-58-1 | |
| Molecular Formula | ||
| Molecular Weight | 215.25 g/mol | |
| SMILES | CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC | |
| InChIKey | TZMRXCVJUDIOJR-UHFFFAOYSA-N |
Comparative Analysis with Related Pyrrole Derivatives
Structural analogs of this compound vary in substituent positions and functional groups, leading to distinct physicochemical properties:
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5-Methyl-3-phenyl-1H-pyrrole-2-carboxylic acid (PubChem CID 82397337): Replaces the methyl ester with a carboxylic acid (-COOH), reducing lipophilicity .
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Methyl 5-phenyl-1H-pyrrole-2-carboxylate (ChemSpider ID 9392956): Lacks the methyl group at position 3, altering steric hindrance .
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2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid (CAS 5441-73-6): Shifts the methyl and carboxyl groups to positions 2 and 3, affecting hydrogen bonding .
Synthetic Methodologies
Cyclization Reactions
The most common synthesis involves cyclization of β-keto esters with amines under acidic or basic conditions. For example, ethyl acetoacetate reacts with aniline derivatives to form the pyrrole core, followed by esterification. A notable protocol by Takaya et al. (2001) employs dodecacarbonyltetrarhodium as a catalyst in toluene at 80°C, achieving a 52% yield of the ethyl analog (ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate) .
Optimization Challenges
Key challenges include controlling regioselectivity and minimizing side products. The use of Rh catalysts enhances reaction efficiency but increases costs . Recent advances focus on green chemistry approaches, such as microwave-assisted synthesis, to reduce reaction times and improve yields.
Applications in Organic Synthesis and Materials Science
Intermediate in Pharmaceutical Development
The compound’s ester group serves as a handle for further functionalization. For instance, hydrolysis to the carboxylic acid derivative (as in ) enables conjugation with bioactive molecules, making it valuable in prodrug design .
Precursor for Conductive Polymers
Pyrrole derivatives are pivotal in synthesizing conductive polymers like polypyrrole. The phenyl and methyl groups in this compound enhance solubility and processability, facilitating the fabrication of thin-film electronics .
Table 2: Comparative Properties of Pyrrole-Based Polymers
| Polymer Precursor | Conductivity (S/cm) | Solubility | Reference |
|---|---|---|---|
| Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate | Moderate | ||
| 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Low |
Future Research Directions
Advanced Material Design
Functionalizing the phenyl group with electron-donating or -withdrawing substituents may tune electronic properties for optoelectronic devices. Collaboration with computational chemists could accelerate the design of tailored derivatives .
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